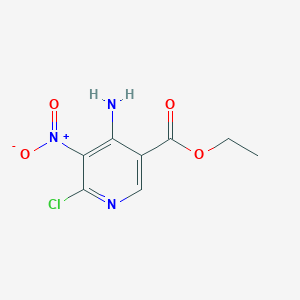

Ethyl 4-amino-6-chloro-5-nitronicotinate

Description

Properties

IUPAC Name |

ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O4/c1-2-16-8(13)4-3-11-7(9)6(5(4)10)12(14)15/h3H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNJJLYBWLJZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670650 | |

| Record name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690635-35-9 | |

| Record name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to Ethyl 4-amino-6-chloro-5-nitronicotinate

For Correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract: Ethyl 4-amino-6-chloro-5-nitronicotinate (CAS No. 690635-35-9) is a highly functionalized pyridine derivative of significant interest to the medicinal chemistry and drug discovery sectors.[1][2] Its unique substitution pattern—featuring an activating nitro group, a nucleophilic amino group, and a displaceable chloro group—renders it a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its application as a strategic building block in the development of novel therapeutic agents.

Introduction: A Building Block of High Potential

In the landscape of pharmaceutical development, substituted pyridines are privileged structures, forming the core of numerous approved drugs. The strategic placement of functional groups on the pyridine ring allows for fine-tuning of physicochemical properties and biological activity. This compound emerges as a particularly valuable intermediate. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), primarily at the positions ortho and para to it.[3] This electronic feature makes the chlorine atom at the 6-position a prime site for displacement, enabling the introduction of diverse functionalities. Concurrently, the amino group at the 4-position offers a handle for further derivatization, such as amide bond formation or cyclization reactions. This guide serves as a technical resource for researchers aiming to leverage the unique reactivity of this molecule.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. While exhaustive public spectroscopic data is limited, the provided information is based on supplier specifications and predicted values.

| Property | Value | Reference(s) |

| CAS Number | 690635-35-9 | [1][2] |

| Molecular Formula | C₈H₈ClN₃O₄ | [2] |

| Molecular Weight | 245.62 g/mol | |

| Appearance | Expected to be a powder or solid | [2] |

| Purity | Typically ≥95-98% | [2] |

| Solubility | Expected to be soluble in common organic solvents like DCM, EtOAc, and alcohols. | |

| Storage | Room Temperature, away from incompatible materials. |

Note: Experimental determination of properties like melting point, boiling point, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, MS) is a prerequisite for use in any synthetic campaign.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on fundamental principles of aromatic chemistry. The most logical and efficient pathway involves the selective amination of a key precursor, Ethyl 4,6-dichloro-5-nitronicotinate. This precursor itself is derived from the commercially available Ethyl 4,6-dichloronicotinate.

Workflow for Synthesis

The overall synthetic workflow is a three-stage process, beginning with commercially available starting materials and culminating in the target molecule.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the conversion of Ethyl 4,6-dichloro-5-nitronicotinate to the target compound.

Reaction: Selective ammonolysis at the C4 position.

Caption: Reaction scheme for the selective amination of the dichloro precursor.

Materials:

-

Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq)

-

Ammonium Hydroxide (NH₄OH, 28-30% solution, 5-10 eq)

-

1,4-Dioxane or THF (as solvent)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq) in 1,4-dioxane (approx. 5-10 mL per gram of starting material).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Nucleophile Addition: While stirring vigorously, add the ammonium hydroxide solution dropwise to the reaction mixture. The addition should be slow to control any potential exotherm.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Causality Behind Experimental Choices

-

Choice of Nucleophile and Solvent: Aqueous ammonium hydroxide is a readily available and effective source of ammonia. The use of a co-solvent like dioxane or THF is essential to ensure the miscibility of the organic substrate with the aqueous nucleophile.

-

Regioselectivity: The key to this synthesis is the selective reaction at the C4 position over the C6 position. The nitro group at C5 strongly activates both the C4 (para) and C6 (ortho) positions to nucleophilic attack. However, the C4 position is generally more electronically activated and often less sterically hindered than the C6 position, which is flanked by the ester group (at C3) and the nitro group (at C5). This electronic preference typically directs the incoming nucleophile to the C4 carbon, resulting in the desired product.[3]

-

Temperature Control: Starting the reaction at 0°C helps to manage the initial rate of reaction and improve selectivity. Allowing it to warm to room temperature provides sufficient energy to drive the substitution to completion.

-

Purification: Chromatographic purification is standard for ensuring high purity, which is critical for subsequent steps in a drug discovery program.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate. The remaining chloro group at the C6 position is an excellent handle for introducing further molecular diversity via SNAr reactions.

-

Scaffold for Bioactive Molecules: The nitropyridine core is a known pharmacophore. For instance, various 5-nitronicotinamide analogues have been synthesized and evaluated for their anticoccidial activity, demonstrating the biological relevance of this structural motif.[4]

-

Synthesis of Fused Heterocycles: The adjacent amino and ester functionalities are perfectly positioned for cyclization reactions to form fused heterocyclic systems, such as pyrimidopyridines or pteridines, which are common cores in many biologically active compounds.

-

Introduction of Diverse Moieties: The C6-chloro group can be displaced by a wide array of nucleophiles (O-, N-, S-, and C-based), allowing for the systematic exploration of structure-activity relationships (SAR) in a drug discovery campaign. This enables the attachment of various side chains to modulate target binding, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis, grounded in the well-understood principles of nucleophilic aromatic substitution, is robust and scalable. The compound's trifunctional nature provides multiple, orthogonal handles for chemical modification, making it an ideal starting point for the construction of compound libraries aimed at discovering next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this high-potential intermediate into their synthetic programs.

References

-

What are the preparation and application examples of Ethyl 4,6-dichloronicotinate?. (n.d.). Chemsrc.com. Retrieved January 19, 2026, from [Link]

-

Morisawa, Y., Kataoka, M., Kitano, N., & Matsuzawa, T. (1977). Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues. Journal of Medicinal Chemistry, 20(1), 129–133. [Link]

- Preparation method of ethyl nicotinate. (2017). Google Patents.

-

How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007). Google Patents.

-

Sancassan, F., et al. (2020). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 25(21), 5038. [Link]

- Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. (2012). Google Patents.

- Synthesis of ethyl 4-haloacetoacetoacetates. (1974). Google Patents.

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound, CasNo.690635-35-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-amino-6-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-6-chloro-5-nitronicotinate, a substituted pyridine derivative, represents a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—an amino, a chloro, a nitro, and an ethyl ester on a pyridine core—renders it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and predicted spectroscopic characteristics. In the absence of extensive publicly available experimental data, this document leverages established chemical principles and data from analogous compounds to offer scientifically grounded insights for researchers.

Chemical Identity and Physical Properties

This compound is identified by the CAS number 690635-35-9.[1][2][3] Its molecular structure is foundational to its chemical behavior.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 690635-35-9 | [1][2][3] |

| Molecular Formula | C₈H₈ClN₃O₄ | [2] |

| Molecular Weight | 245.62 g/mol | |

| Synonyms | 4-Amino-6-chloro-5-nitro-pyridine-3-carboxylic acid ethyl ester, Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | [3] |

| Physical State | Powder or liquid | [2] |

| Melting Point | Data not available. For comparison, the analogous Methyl 6-chloro-5-nitronicotinate has a melting point of 76 °C. | [4] |

| Boiling Point | Data not available. Predicted for Methyl 6-chloro-5-nitronicotinate: 317.8±37.0 °C. | [4] |

| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |

| Stability | Data not available. Should be stored in a cool, dry place away from strong oxidizing agents. | [3] |

Synthesis and Reactivity

Proposed Synthesis Workflow

The synthesis would likely commence from a suitable nicotinic acid precursor, followed by chlorination, nitration, and finally amination and esterification. A potential retrosynthetic analysis suggests that the target molecule can be derived from 4,6-dichloro-5-nitronicotinic acid.

Figure 2: A proposed synthetic pathway for this compound.

Step-by-Step Methodology (Proposed):

-

Acid Chloride Formation: 4,6-Dichloro-5-nitronicotinic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), under reflux conditions to yield the corresponding acid chloride, 4,6-dichloro-5-nitronicotinoyl chloride. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

Esterification: The crude acid chloride is then dissolved in a suitable inert solvent, such as dichloromethane, and cooled. Anhydrous ethanol is added dropwise, followed by a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. This reaction forms Ethyl 4,6-dichloro-5-nitronicotinate.

-

Selective Amination: The resulting dichloro-ester is subjected to nucleophilic aromatic substitution. By carefully controlling the reaction conditions (e.g., temperature and stoichiometry), a selective displacement of the more activated chlorine atom at the 4-position with ammonia can be achieved to yield the final product, this compound.

Core Reactivity Insights

The chemical reactivity of this compound is dictated by its array of functional groups:

-

Amino Group: The primary amino group is nucleophilic and can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. It also acts as an activating group, influencing the aromatic ring's susceptibility to electrophilic attack.

-

Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although it is less activated than the 4-position in the precursor. This allows for the introduction of various nucleophiles, such as other amines, alkoxides, or thiolates, to further functionalize the molecule.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. The nitro group itself can be reduced to an amino group, providing another avenue for derivatization.

-

Ethyl Ester: The ester functionality can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the following are predictions based on the molecule's structure and typical spectroscopic values for similar functional groups.

Table 2: Predicted Spectroscopic Characteristics

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the aromatic proton on the pyridine ring. - A broad singlet for the -NH₂ protons. - A quartet for the -CH₂- protons of the ethyl group. - A triplet for the -CH₃ protons of the ethyl group. |

| ¹³C NMR | - Six distinct signals for the carbon atoms of the pyridine ring and the ester carbonyl. - Two signals for the ethyl group carbons. |

| IR Spectroscopy (cm⁻¹) | - N-H stretching vibrations for the amino group (approx. 3300-3500 cm⁻¹). - C=O stretching of the ester (approx. 1700-1730 cm⁻¹). - Asymmetric and symmetric N-O stretching of the nitro group (approx. 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹). - C-Cl stretching (approx. 600-800 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - An isotopic pattern for the molecular ion (M⁺ and M+2) in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. - Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and the nitro group. |

Applications in Drug Discovery and Organic Synthesis

The structural motifs present in this compound make it a valuable intermediate in the synthesis of a variety of biologically active compounds. The presence of multiple reaction sites allows for a diverse range of chemical transformations, enabling the construction of complex molecular scaffolds.

Figure 3: Potential synthetic applications of this compound.

Its utility is particularly pronounced in the synthesis of fused heterocyclic systems, where the amino and nitro groups can be manipulated to participate in cyclization reactions. Furthermore, the chloro and ester functionalities provide handles for introducing further diversity into the molecular structure, a key strategy in lead optimization during drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility.[3]

Conclusion

This compound is a chemical intermediate with considerable potential for applications in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for its properties is not widely available, this guide provides a robust, scientifically-grounded overview of its chemical identity, reactivity, and predicted characteristics. By leveraging knowledge of analogous compounds and fundamental chemical principles, researchers can effectively utilize this versatile molecule in their synthetic endeavors.

References

-

NIST WebBook. Ethyl 6-amino-4-chloro-5-nitro-2-pyridinyl(benzyl)carbamate. [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-amino-6-chloro-5-nitronicotinate: Molecular Structure and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 4-amino-6-chloro-5-nitronicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of substituents—an amino group, a chloro atom, a nitro group, and an ethyl ester—on the pyridine core makes it a versatile building block for the synthesis of a diverse array of complex heterocyclic compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its emerging role as a key intermediate in the development of novel therapeutic agents. The strategic positioning of electron-donating and electron-withdrawing groups on the nicotinic acid scaffold imparts specific reactivity, which can be harnessed for the construction of privileged structures in drug discovery.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are fundamental to understanding its reactivity and potential applications.

Core Structure and Substituent Effects

The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents play a crucial role in modulating the electron density and reactivity of the ring:

-

Amino Group (-NH₂): Located at the C4 position, this strong electron-donating group activates the pyridine ring towards electrophilic substitution, although the overall reactivity is tempered by the presence of electron-withdrawing groups. It also serves as a key nucleophilic center and a site for further functionalization.

-

Chloro Group (-Cl): Positioned at C6, this electron-withdrawing group deactivates the ring towards electrophilic attack but also acts as a leaving group in nucleophilic aromatic substitution reactions, a key feature for synthetic diversification.

-

Nitro Group (-NO₂): At the C5 position, this powerful electron-withdrawing group significantly deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the positions ortho and para to it. The steric and electronic influence of the nitro group is a dominant factor in the molecule's reactivity.

-

Ethyl Ester Group (-COOEt): The ethyl nicotinate moiety at C3 is another electron-withdrawing group that influences the overall electronic profile of the molecule. It also provides a handle for chemical modifications such as hydrolysis, amidation, or reduction.

The interplay of these substituents creates a unique electronic landscape, making specific positions on the pyridine ring susceptible to either nucleophilic or electrophilic attack, thereby allowing for regioselective transformations.

Physicochemical Data

| Property | Value/Information | Source |

| CAS Number | 690635-35-9 | [1] |

| Molecular Formula | C₈H₈ClN₃O₄ | [2] |

| Molecular Weight | 245.62 g/mol | [2] |

| IUPAC Name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | [2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Spectroscopic Characterization (Predicted)

Predictive analysis based on analogous structures suggests the following characteristic spectral features:

-

¹H NMR: The proton spectrum would likely show distinct signals for the aromatic proton on the pyridine ring, the quartet and triplet of the ethyl group, and a broad singlet for the amino protons. The chemical shifts would be influenced by the neighboring electron-withdrawing and donating groups.

-

¹³C NMR: The carbon spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the electronegative atoms (Cl, N, O) would appear at lower fields.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a synthetic intermediate.

Synthetic Strategies

While a specific, detailed synthesis for this exact molecule is not widely published, a plausible synthetic route can be designed based on established pyridine chemistry. A common approach involves the construction of the substituted pyridine ring through cyclocondensation reactions, followed by functional group interconversions.

A potential synthetic workflow is outlined below:

Caption: A generalized synthetic pathway to substituted nitropyridines.

This multi-step synthesis allows for the introduction of the required functional groups in a controlled manner. The specific reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and yield.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dictated by the electronic nature of its substituents.

-

Nucleophilic Aromatic Substitution (SNA_r_): The presence of the strong electron-withdrawing nitro group and the chloro atom at positions that can stabilize a Meisenheimer intermediate makes the C6 position highly susceptible to nucleophilic attack. This is the most synthetically valuable reaction for this molecule, allowing the displacement of the chloro group with a variety of nucleophiles (e.g., amines, alkoxides, thiols) to introduce further diversity.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-6-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-6-chloro-5-nitronicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of amino, chloro, nitro, and ethyl ester functional groups on the pyridine core makes it a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic positioning of these groups allows for selective chemical modifications, providing a gateway to novel compound libraries for screening and lead optimization. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established principles of organic chemistry and supported by relevant literature.

Proposed Synthetic Pathway: A Three-Step Approach

The most logical and efficient synthesis of this compound commences with the commercially available Ethyl nicotinate. The pathway involves three key transformations: chlorination, nitration, and a regioselective amination. The sequence of these reactions is critical to achieving the desired substitution pattern.

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of Ethyl 4,6-dichloronicotinate

The initial step involves the chlorination of Ethyl nicotinate to introduce the chloro substituents at the 4 and 6 positions of the pyridine ring. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃)[1].

Causality Behind Experimental Choices

Phosphorus oxychloride is a powerful chlorinating and dehydrating agent suitable for converting hydroxypyridines (which can exist in equilibrium with their pyridone tautomers) to their corresponding chloropyridines. Although Ethyl nicotinate is not a hydroxypyridine, under forcing conditions, POCl₃ can facilitate the dichlorination of the pyridine ring, likely proceeding through an intermediate that activates the ring for chlorination.

Experimental Protocol

Materials:

-

Ethyl nicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add Ethyl nicotinate to an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4,6-dichloronicotinate.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate

The second step is the nitration of Ethyl 4,6-dichloronicotinate to introduce a nitro group at the 5-position. This is a classic electrophilic aromatic substitution reaction. The presence of two electron-withdrawing chlorine atoms deactivates the pyridine ring, requiring strong nitrating conditions.

Causality Behind Experimental Choices

A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for the nitration of deactivated aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the chlorine atoms and the pyridine nitrogen. The nitro group is directed to the 5-position, which is meta to the two chlorine atoms and the ester group, a typical outcome for electrophilic substitution on such a substituted pyridine.

Experimental Protocol

Materials:

-

Ethyl 4,6-dichloronicotinate

-

Concentrated nitric acid (fuming)

-

Concentrated sulfuric acid

-

Ice

-

Dichloromethane

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add Ethyl 4,6-dichloronicotinate to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully pour the reaction mixture onto a large amount of crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude Ethyl 4,6-dichloro-5-nitronicotinate can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The final step is a regioselective nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the 4-position with an amino group. This selectivity is a key feature of the reactivity of 4,6-dichloronicotinates.

Causality Behind Experimental Choices

In 4,6-dihalopyridines, the halogen at the 4-position is generally more susceptible to nucleophilic attack than the halogen at the 6-position[2]. This is due to the greater ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the 4-position. The strong electron-withdrawing nitro group at the 5-position further activates the ring for nucleophilic substitution. Ammonia is used as the nucleophile to introduce the amino group.

Experimental Protocol

Materials:

-

Ethyl 4,6-dichloro-5-nitronicotinate

-

Ammonia (aqueous solution or as a solution in an organic solvent like isopropanol)

-

A suitable organic solvent (e.g., ethanol, isopropanol, or DMSO)

Procedure:

-

Dissolve Ethyl 4,6-dichloro-5-nitronicotinate in a suitable solvent in a pressure vessel.

-

Add an excess of ammonia solution.

-

Seal the vessel and heat the mixture to a temperature typically ranging from 80-120°C. The reaction progress should be monitored by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound[3][4].

Data Summary

| Compound Name | Starting Material | Key Reagents | Typical Yield (%) |

| Ethyl 4,6-dichloronicotinate | Ethyl nicotinate | POCl₃ | 70-80 |

| Ethyl 4,6-dichloro-5-nitronicotinate | Ethyl 4,6-dichloronicotinate | HNO₃/H₂SO₄ | 60-70 |

| This compound | Ethyl 4,6-dichloro-5-nitronicotinate | NH₃ | 50-60 |

Conclusion

The synthesis of this compound can be effectively achieved through a robust three-step pathway starting from Ethyl nicotinate. This guide provides a detailed, scientifically-grounded framework for its preparation, emphasizing the chemical principles that dictate the experimental choices at each stage. The successful execution of this synthesis provides access to a valuable building block for the development of novel therapeutic agents.

References

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of Ethyl 4-amino-6-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 4-amino-6-chloro-5-nitronicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available assigned spectrum, this document serves as a self-validating protocol, guiding researchers through sample preparation, data acquisition, and spectral interpretation. By leveraging established principles of NMR spectroscopy and analyzing the incremental effects of substituents on the pyridine scaffold, we present a robust predictive analysis of the ¹H and ¹³C NMR spectra. Furthermore, this guide details the application of two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, to unequivocally confirm the structural assignment. This document is designed to empower researchers to confidently undertake and interpret the NMR analysis of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized heterocyclic compound. Its core structure, a substituted pyridine ring, is a common motif in a vast array of pharmaceuticals and biologically active molecules. The specific arrangement of an amino, a chloro, a nitro, and an ethyl nicotinate group imparts a unique electronic and steric environment, making a thorough structural characterization by NMR spectroscopy a critical step in its synthesis, quality control, and further development.

This guide is structured to provide not just a set of instructions, but a logical workflow that builds from foundational principles to advanced analytical techniques, ensuring a high degree of confidence in the final structural elucidation.

Foundational Principles: Predicting the NMR Landscape

A key aspect of this guide is the predictive analysis of the ¹H and ¹³C NMR spectra. This is achieved by dissecting the molecule into its constituent parts and considering the well-documented effects of each substituent on the chemical shifts of the pyridine ring.

The Pyridine Core

The pyridine ring itself exhibits characteristic chemical shifts for its protons and carbons. The nitrogen atom's electronegativity deshields the adjacent α-protons (H-2 and H-6) and carbons, causing them to resonate at a lower field compared to the β-protons (H-3 and H-5) and γ-proton (H-4).

Substituent Effects on the Pyridine Ring

The electronic properties of the substituents—amino (-NH₂), chloro (-Cl), nitro (-NO₂), and ethyl ester (-COOEt)—profoundly influence the electron density distribution within the pyridine ring, leading to predictable upfield (shielding) or downfield (deshielding) shifts of the remaining ring proton and carbons.[1][2]

-

Amino Group (-NH₂): As a strong electron-donating group through resonance, the amino group is expected to increase the electron density at the ortho and para positions, causing a significant upfield shift (shielding) of the corresponding protons and carbons.[3]

-

Chloro Group (-Cl): The chloro group exhibits a dual effect: it is electron-withdrawing inductively but can be weakly electron-donating through resonance. Generally, its inductive effect dominates, leading to a deshielding of adjacent nuclei.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through induction and resonance. This results in a significant deshielding (downfield shift) of the protons and carbons on the aromatic ring, particularly at the ortho and para positions.[4]

-

Ethyl Ester Group (-COOEt): The ethyl ester group is electron-withdrawing and will deshield the adjacent ring positions. The protons of the ethyl group itself will exhibit characteristic chemical shifts and splitting patterns.[5][6]

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical and depends on the solubility of the analyte. For a polar compound like this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable starting points. It is important to note that the chemical shifts can vary between different solvents.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Purity: Ensure the sample is free from particulate matter and paramagnetic impurities, which can degrade spectral resolution. Filtering the sample solution directly into the NMR tube is good practice.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to ensure optimal magnetic field homogeneity.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for analysis.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment will provide information on the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. This is crucial for identifying adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is a powerful tool for piecing together the carbon skeleton and confirming the positions of substituents.[7][8]

Predicted Spectral Analysis and Structural Elucidation

Based on the principles outlined in Section 2, we can predict the approximate chemical shifts and coupling patterns for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic proton, the amino group protons, and the protons of the ethyl ester.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-2 (Aromatic) | 8.0 - 8.5 | Singlet | 1H | This proton is on the pyridine ring and is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and the electron-withdrawing effects of the chloro and nitro groups. |

| -NH₂ | 7.0 - 8.0 | Broad Singlet | 2H | The chemical shift of amino protons can be broad and variable depending on the solvent, concentration, and temperature.[9] It is expected to be downfield due to the electron-withdrawing nature of the ring. |

| -OCH₂CH₃ | 4.2 - 4.6 | Quartet | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They will be split into a quartet by the neighboring methyl group. |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet | 3H | The methyl protons of the ethyl ester will be split into a triplet by the adjacent methylene group.[10] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C=O (Ester) | 160 - 165 | The carbonyl carbon of the ester is expected in this region. |

| C-6 (Pyridine) | 150 - 155 | This carbon is attached to the electronegative chlorine atom and is adjacent to the ring nitrogen, leading to a downfield shift. |

| C-2 (Pyridine) | 145 - 150 | This carbon is adjacent to the ring nitrogen and is deshielded. |

| C-4 (Pyridine) | 140 - 145 | This carbon is attached to the amino group, which is electron-donating, but is also influenced by the adjacent nitro and chloro groups. |

| C-5 (Pyridine) | 130 - 135 | This carbon is attached to the electron-withdrawing nitro group, causing a downfield shift. |

| C-3 (Pyridine) | 115 - 120 | This carbon is attached to the electron-withdrawing ester group. |

| -OCH₂CH₃ | 60 - 65 | The methylene carbon of the ethyl ester is attached to an oxygen atom. |

| -OCH₂CH₃ | 13 - 15 | The methyl carbon of the ethyl ester. |

Confirmation with 2D NMR

The predicted assignments can be definitively confirmed using 2D NMR spectroscopy.

-

COSY: A COSY spectrum will show a correlation between the methylene (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons of the ethyl group.

-

HSQC: The HSQC spectrum will provide direct one-bond correlations, confirming the assignments of the protonated carbons:

-

A cross-peak between the aromatic proton (H-2) and its corresponding carbon (C-2).

-

A cross-peak between the methylene protons and the methylene carbon of the ethyl group.

-

A cross-peak between the methyl protons and the methyl carbon of the ethyl group.

-

-

HMBC: The HMBC spectrum is crucial for confirming the connectivity of the quaternary carbons and the positions of the substituents. Key expected correlations include:

-

The aromatic proton (H-2) should show correlations to C-3, C-4, and the carbonyl carbon of the ester.

-

The methylene protons of the ethyl ester should show a correlation to the carbonyl carbon.

-

The amino protons may show correlations to C-4 and C-5.

-

Data Visualization and Interpretation

To facilitate a clear understanding of the structural analysis, the following visualizations are essential.

Molecular Structure and Numbering

Caption: Structure of this compound with atom numbering.

Experimental Workflow

Caption: Workflow for the NMR analysis of this compound.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Solution(s) |

| Poor Resolution/Broad Peaks | - Inhomogeneous sample (undissolved solid) - Paramagnetic impurities - Poor shimming | - Filter the sample - Ensure high purity of the compound - Re-shim the spectrometer |

| Overlapping Signals | - Insufficient magnetic field strength - Inappropriate solvent | - Use a higher field NMR spectrometer - Try a different deuterated solvent to induce chemical shift changes |

| No Signal or Weak Signal | - Low sample concentration - Incorrect receiver gain | - Increase the sample concentration - Increase the number of scans - Optimize the receiver gain |

| Ambiguous Assignments | - Insufficient data | - Perform additional 2D NMR experiments (e.g., NOESY for spatial proximity) |

Conclusion

This in-depth technical guide provides a comprehensive and self-validating methodology for the complete NMR analysis of this compound. By combining predictive analysis based on fundamental NMR principles with a systematic experimental approach utilizing 1D and 2D NMR techniques, researchers can achieve an unambiguous structural elucidation. The protocols and interpretive strategies detailed herein are not only applicable to the title compound but also serve as a valuable template for the characterization of other complex, substituted heterocyclic molecules, thereby supporting advancements in medicinal chemistry and drug development.

References

-

Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]

-

Bigler, P., & Furrer, J. (2018). Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. Magnetic Resonance in Chemistry, 56(5), 329-337. [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

-

IMSERC. (n.d.). Long-range proton-carbon coupling constants. Retrieved from [Link]

-

The A-Level Chemist. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. [Link]

-

Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]

-

LibreTexts Chemistry. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Iovine, V., Bisyarin, M. A., Kutonova, K. V., Anisimov, M. M., & Asachenko, A. F. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2063. [Link]

-

University of Ottawa. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

-

Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6279-6285. [Link]

-

Heidberg, J., & Weil, J. A. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1187-1195. [Link]

-

Chemistry Stack Exchange. (2020, October 27). Splitting of ethyl ester proton NMR. Retrieved from [Link]

-

Furrer, J., & Bigler, P. (2018). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. ResearchGate. [Link]

-

Guan, Y., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12056-12069. [Link]

-

Liu, Y., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

-

Williamson, R. T., Buevich, A. V., Martin, G. E., & Parella, T. (2014). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry, 79(8), 3887-3892. [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Zhang, H., & Oldfield, E. (2003). NMR Chemical Shifts in Aromatic Amino Acids: a Quantum Chemical Investigation. ResearchGate. [Link]

-

University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Quora. (2021, March 25). How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry. [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

-

Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]

-

Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

-

Castellano, S., & Kostelnik, R. (1967). Use of shielding parameters for the calculation of chemical shifts in the nuclear magnetic resonance spectra of substituted pyridines. Analytical Chemistry, 39(11), 1266-1270. [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(6), 2172-2178. [Link]

Sources

- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 2. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. scispace.com [scispace.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-range proton-carbon coupling constants [imserc.northwestern.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

A Comprehensive Technical Guide to the Safe Handling of Ethyl 4-amino-6-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for Ethyl 4-amino-6-chloro-5-nitronicotinate (CAS No: 690635-35-9). As a specialized chemical intermediate, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond standard safety data sheets to offer a deeper, scientifically grounded perspective on why specific precautions are necessary, tailored for a professional research and development audience.

Chemical Identity and Properties

A foundational understanding of the molecule's structure and properties is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 690635-35-9 | [1][2] |

| Molecular Formula | C₈H₈ClN₃O₄ | [1] |

| Molecular Weight | 245.62 g/mol | [1] |

| Synonyms | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | [2][3] |

| Appearance | Solid (form may vary) | [4] |

| Hazard | Irritant | [1] |

The presence of a nitro group, a chlorinated pyridine ring, and an amino group suggests potential for reactivity and specific health hazards that necessitate the handling protocols detailed in this guide.

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[1] A thorough risk assessment should precede any handling of this compound. The primary hazards are associated with skin and eye contact.

GHS Hazard Statements:

Expert Insight: Understanding the Irritation Potential

The irritation potential of this molecule can be attributed to its specific functional groups. The electron-withdrawing nature of the nitro group and the chlorine atom on the pyridine ring can increase the reactivity of the compound. While not definitively established without specific studies, compounds with similar structures can act as haptens, small molecules that can elicit an immune response after binding to proteins in the skin, leading to allergic contact dermatitis. The amino group can also play a role in this sensitization. The serious eye irritation potential is a common feature of many fine chemical powders, which can cause mechanical irritation and chemical burns to the sensitive tissues of the eye.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[5] A certified chemical fume hood is strongly recommended to minimize inhalation of any dust or aerosols.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Wear tight-sealing safety goggles or a face shield to prevent eye contact.[5]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's specifications for compatibility and breakthrough times. Always inspect gloves for tears or punctures before use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[5] For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to control airborne dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[5]

Workflow for Donning and Doffing PPE

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storing under an inert atmosphere, such as argon or nitrogen, to prevent degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] These substances can potentially react with the amino or nitro groups, or catalyze decomposition, leading to the release of hazardous fumes.

Accidental Release and Spill Management

Prompt and appropriate action is critical in the event of a spill.

Small Spills

-

Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

-

Containment: Prevent further spread of the powder.

-

Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] Do not use water for cleanup as it may create a slurry that is more difficult to manage.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Disposal: Dispose of the collected waste and cleaning materials as hazardous waste.

Large Spills

-

Evacuate: Immediately evacuate the area and prevent entry.

-

Alert: Notify your institution's environmental health and safety (EHS) department or emergency response team.

-

Ventilate: If it can be done without risk, increase ventilation to the area.

-

Professional Cleanup: Do not attempt to clean up a large spill without the appropriate training and equipment. Await the arrival of trained emergency responders.

Spill Response Decision Tree

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or an allergic reaction occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not allow the chemical to enter drains or sewer systems.[2]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. A proactive approach to safety, rooted in a solid understanding of the chemical's properties and potential hazards, is the cornerstone of a safe and productive research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing work.

References

-

This compound | Matrix Scientific. [Link]

Sources

Purity and characterization of Ethyl 4-amino-6-chloro-5-nitronicotinate

An In-Depth Technical Guide to the Purity and Characterization of Ethyl 4-amino-6-chloro-5-nitronicotinate

Introduction: The Critical Role of a Well-Characterized Intermediate

This compound is a substituted pyridine derivative that serves as a crucial building block in modern organic and medicinal chemistry.[1] Its multifunctional structure, featuring amino, chloro, nitro, and ester groups, makes it a versatile precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] In the rigorous landscape of drug development and fine chemical synthesis, the purity and unambiguous characterization of such intermediates are not mere formalities; they are foundational pillars of safety, efficacy, and reproducibility.[2][3]

Impurities, even in trace amounts, can have profound consequences, potentially altering the biological activity of the final product, causing unforeseen side effects, or complicating regulatory approval processes.[2][4] This guide, therefore, provides a holistic framework for establishing the purity and confirming the structural identity of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering a self-validating system of analysis for researchers, scientists, and drug development professionals.

Part 1: Purification - From Crude Solid to Analytical Grade Material

The journey to a well-characterized compound begins with its purification. While the synthesis of this compound likely involves the reduction of a corresponding nitro compound or a nucleophilic substitution, the resulting crude product will invariably contain residual starting materials, by-products, or reagents.[5] For a nonvolatile organic solid, recrystallization is the most powerful and efficient purification technique.[6][7]

The Rationale of Recrystallization

The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[7][8] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[9] The impurities, ideally being more soluble or present in much smaller quantities, remain in the "mother liquor," allowing for their separation by filtration.[6] This process exploits the highly ordered nature of a crystal lattice, which tends to exclude molecules that do not fit its geometry, resulting in a significant increase in purity.

Experimental Protocol: Recrystallization

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures). A suitable solvent system (e.g., ethanol/water) will be one where the compound is highly soluble when hot and poorly soluble when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[6][9] This is crucial; adding excessive solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor or no crystal formation.[6]

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution and swirl.[8][10] The charcoal will adsorb these impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.[8][10] This step must be performed rapidly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[9] If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a "seed" crystal can induce nucleation.[6][9]

-

Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

-

Drying: Dry the crystals thoroughly, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.[8][9]

Part 2: A Multi-Technique Approach to Characterization

Once purified, the compound's identity and purity must be confirmed through a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating confirmation of the material's integrity.

Workflow for Purification and Characterization

Caption: Workflow from crude product to a fully characterized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for determining the purity of pharmaceutical intermediates.[4][11] It separates the main compound from impurities, allowing for precise quantification.[12]

-

Causality of Method: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is chosen because it effectively separates compounds based on their hydrophobicity. Any impurities arising from synthesis are likely to have different polarities than the target compound, enabling their separation.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile (or methanol) and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting point is a 50:50 mixture.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the purified compound in the mobile phase or a suitable solvent (like acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation Setup:

-

Column: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: Set a flow rate of 1.0 mL/min.

-

Injection Volume: Set the injection volume to 10 µL.

-

Detection: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm), predictable due to its aromatic and nitro-substituted structure.

-

-

Analysis: Inject the sample and record the chromatogram for a sufficient duration (e.g., 10-15 minutes) to ensure all components have eluted.

-

Data Interpretation: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

| Parameter | Typical Value/Condition | Rationale |

| Column | C18 Reversed-Phase (5 µm) | Good retention and separation for moderately polar organic molecules. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good resolution and peak shape for nitrogen-containing compounds. |

| Flow Rate | 1.0 mL/min | Standard for analytical columns, balancing speed and efficiency. |

| Detection | UV at 254 nm | Aromatic and conjugated systems strongly absorb at this wavelength. |

| Purity Criterion | >98% Peak Area | A common minimum purity requirement for pharmaceutical intermediates. |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight of a synthesized compound.[4] Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Causality of Method: The presence of a chlorine atom provides a highly characteristic isotopic signature. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[13] Therefore, the mass spectrum will show two peaks for the molecular ion: an 'M' peak and an 'M+2' peak, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[13] This pattern is a definitive indicator of a monochlorinated compound.

| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Relative Intensity | Information Provided |

| [M+H]⁺ | 246.04 | 248.04 | ~3:1 | Confirms molecular weight and presence of one Cl atom. |

| [M-NO₂]⁺ | 200.04 | 202.04 | Variable | Characteristic fragmentation of nitroaromatic compounds.[14][15] |

| [M-C₂H₄O]⁺ (Loss of ethyl) | 200.04 | 202.04 | Variable | Potential fragmentation of the ester group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic structure of an organic molecule.[11] ¹H and ¹³C NMR spectra provide a complete map of the carbon and hydrogen framework.

-

Causality of Method: The unique electronic environment of each proton and carbon atom in the molecule results in a distinct resonance frequency (chemical shift). The coupling (splitting) patterns between adjacent protons reveal their connectivity, confirming the arrangement of the substituents on the pyridine ring and the structure of the ethyl ester group.

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3-8.5 | Singlet (s) | 1H | H2 (Pyridine ring) | The sole proton on the electron-deficient pyridine ring is expected to be significantly downfield. |

| ~6.0-6.5 | Broad Singlet (br s) | 2H | -NH₂ | Amino protons are exchangeable and often appear as a broad signal. Its chemical shift can be variable. |

| ~4.40 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group (3 protons + 1 = 4 lines). |

| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group (2 protons + 1 = 3 lines). |

Diagram of Analytical Validation

Conclusion: A Commitment to Scientific Integrity

The rigorous purification and multi-faceted characterization of this compound are indispensable steps in its journey from a laboratory reagent to a component of a potentially life-saving therapeutic. By employing a systematic workflow that combines robust purification methods like recrystallization with orthogonal analytical techniques such as HPLC, MS, and NMR, researchers can establish an unimpeachable profile of purity and structural identity. This commitment to analytical excellence ensures the reliability of experimental outcomes and upholds the highest standards of scientific integrity required in the development of novel chemical entities.

References

-

Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 463, 116543. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

-

Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Available at: [Link]

-

Various Authors. (2025). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

-

ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Available at: [Link]

-

Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]

-

Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Available at: [Link]

-

Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Available at: [Link]

-

Westin, J. (n.d.). Recrystallization. Organic Chemistry - Jack Westin. Available at: [Link]

-

Autech. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. Available at: [Link]

-

Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. Available at: [Link]

-

PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]

-

Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available at: [Link]

-

Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Available at: [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

ResearchGate. (n.d.). Crystal diffractogram of Nicotinic acid single crystal. Available at: [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

-

NIST. (n.d.). Ethyl 6-amino-4-chloro-5-nitro-2-pyridinyl(benzyl)carbamate. NIST WebBook. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Available at: [Link]

-

Semantic Scholar. (2001). X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate. Available at: [Link]

-

Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633. Available at: [Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction patterns for (a) salicylic acid, (b) nicotinic acid, and (c) the cocrystal for full range. Available at: [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Available at: [Link]

-

ResearchGate. (n.d.). X-ray diffraction pattern of the solid of pure nicotinic acid, pure ammonium sulfate. Available at: [Link]

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Available at: [Link]

Sources

- 1. Methyl-6-chloro-5-nitronicotinate CAS#: 59237-53-5 [amp.chemicalbook.com]

- 2. moravek.com [moravek.com]

- 3. nbinno.com [nbinno.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Recrystallization [sites.pitt.edu]

- 7. jackwestin.com [jackwestin.com]

- 8. praxilabs.com [praxilabs.com]

- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 12. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sci-Hub. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals / International Journal of Mass Spectrometry, 2021 [sci-hub.st]

- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing Critical Intermediates: A Technical Guide to Qualifying Commercial Suppliers of Ethyl 4-amino-6-chloro-5-nitronicotinate

For researchers, scientists, and drug development professionals, the integrity of the supply chain for critical chemical intermediates is paramount. The quality of a starting material directly dictates the success of subsequent synthetic steps, influencing yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical framework for identifying and qualifying commercial suppliers of Ethyl 4-amino-6-chloro-5-nitronicotinate, a key building block in various research and development pipelines.

Understanding the Core Molecule: this compound

Before initiating a sourcing campaign, it is essential to unequivocally define the target molecule.

-

Chemical Name: this compound

-